molecular formula C14H16N2O3 B1527813 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester CAS No. 1263378-53-5

5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester

Cat. No.: B1527813
CAS No.: 1263378-53-5
M. Wt: 260.29 g/mol
InChI Key: KRGHXUJXBWFTAV-UHFFFAOYSA-N
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Description

5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester (CAS 1263378-53-5) is a high-value chemical building block for organic and medicinal chemistry research. This compound features a multifunctional isoxazole core, a privileged scaffold in drug discovery known to confer a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The molecule's key structural feature is the tert-butyl ester, which functions as a robust protecting group for the carboxylic acid functionality . The tert-butyl ester significantly enhances the compound's stability, making it resistant to bases, nucleophiles, and various reducing agents, thereby allowing for selective manipulation of other reactive sites on the molecule during multi-step synthetic sequences . When needed, the ester can be cleanly deprotected under mild acidic conditions to regenerate the free carboxylic acid, a crucial step for further derivatization . Its primary research application is as a precursor for the synthesis of complex molecules and peptidomimetics. Isoxazole-containing β-amino acids, like this compound, are increasingly important in the development of novel α/β-mixed peptides, which show great promise as therapeutic agents with improved stability against proteolysis compared to natural peptides . The presence of the free amino group allows for direct incorporation into peptide chains or further functionalization, enabling researchers to explore new chemical space in drug discovery programs . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)18-13(17)10-11(16-19-12(10)15)9-7-5-4-6-8-9/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGHXUJXBWFTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(ON=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153147
Record name 4-Isoxazolecarboxylic acid, 5-amino-3-phenyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-53-5
Record name 4-Isoxazolecarboxylic acid, 5-amino-3-phenyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolecarboxylic acid, 5-amino-3-phenyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester (CAS Number: 1263378-53-5) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester is C14H16N2O3, with a molecular weight of 260.29 g/mol. The compound features an isoxazole ring, which contributes to its biological activity through various interactions with biological targets.

The biological activity of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to:

  • Inhibit Enzyme Activity : It can inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
  • Modulate Receptor Binding : The compound may bind to receptors, influencing their activity and downstream signaling pathways.

These interactions suggest that the compound could be utilized in therapeutic applications targeting inflammatory diseases and possibly cancer.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can act against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester has been investigated for its anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This property positions the compound as a candidate for treating conditions characterized by chronic inflammation .

Anticancer Potential

The compound's ability to influence cellular signaling pathways makes it a candidate for anticancer research. Preliminary studies indicate that isoxazole derivatives can induce apoptosis in cancer cells by modulating pathways such as those involving GATA4 and NKX2-5 transcription factors .

Structure-Activity Relationship (SAR)

Understanding the SAR of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester is crucial for optimizing its biological activity. The presence of both amino and carboxylic acid groups allows for diverse chemical modifications, enhancing its reactivity and potential efficacy against various targets.

CompoundStructureBiological Activity
5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl esterStructureAnti-inflammatory, Antimicrobial
5-Methyl-3-phenyl-isoxazole-4-carboxylic acidStructureLimited due to lack of amino group
5-Amino-3-methylisoxazole-4-carboxylic acidStructureSimilar properties but less versatile

Case Studies

  • Inflammation Model : In a study involving murine models of inflammation, administration of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester resulted in significant reductions in inflammation markers compared to control groups. This suggests its potential utility in managing inflammatory diseases .
  • Antimicrobial Testing : A series of antimicrobial assays demonstrated that this compound exhibited inhibitory effects against several pathogenic bacteria, indicating its promise as a lead compound for antibiotic development .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester has been identified as a promising lead compound for drug development due to its potential anti-inflammatory, antimicrobial, and anticancer activities. Its structural similarity to known bioactive compounds suggests that it may interact with biological targets effectively.

Case Study: Anti-inflammatory Activity

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties comparable to other known anti-inflammatory agents. Further investigations are necessary to elucidate its mechanisms of action and therapeutic potential .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. It can be transformed into derivatives through oxidation, reduction, and substitution reactions, facilitating the creation of complex organic molecules.

Table 1: Synthetic Transformations of 5-Amino-3-phenyl-isoxazole-4-carboxylic Acid tert-butyl Ester

Transformation TypeProduct TypeDescription
OxidationCarboxylic acidsForms oxidized derivatives such as acids.
ReductionAlcohols and aminesProduces reduced derivatives for further use.
SubstitutionIsoxazole derivativesGenerates substituted isoxazole derivatives.

These transformations highlight the compound's versatility in organic synthesis, making it valuable for developing new pharmaceuticals .

Material Science

Research indicates that 5-amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester may have applications in developing novel materials with unique electronic and optical properties. Its incorporation into polymer matrices or composites could lead to advancements in material performance for electronics or photonics .

Biological Studies

The compound has been utilized in biochemical assays to study enzyme inhibition and receptor binding interactions. Its ability to modulate biological processes makes it a suitable candidate for further exploration in biochemical research.

Case Study: Enzyme Inhibition Studies

In biochemical assays, compounds containing isoxazole rings have shown promise as enzyme inhibitors. The specific interactions of 5-amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester with target enzymes are under investigation to determine its efficacy as an inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogs Identified:

tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS 211429-79-7)

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1260610-71-6)

Structural and Physicochemical Properties

Property 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Molecular Formula C₁₄H₁₆N₂O₃ (inferred) C₁₅H₁₇NO₃ C₁₁H₁₈INO₂
Molar Mass (g/mol) ~260.3 259.3 323.17
Substituent at Position 5 Amino (-NH₂) Methyl (-CH₃) N/A (pyrrolidine core)
Storage Conditions Likely -20°C (inferred from analog) -20°C Not specified (general storage: cool, dry, ventilated)
Key Functional Groups Amino, tert-butyl ester Methyl, tert-butyl ester Iodoalkyl, tert-butyl ester
Notes:
  • The tert-butyl ester in both isoxazole derivatives enhances lipophilicity, favoring organic-phase reactions.

Research Implications and Gaps

  • Target Compound: Limited direct studies exist, but its structural features suggest utility in central nervous system (CNS) drug discovery. Further research should explore its binding affinity to glutamate receptors and metabolic stability.
  • Methyl Analog : Well-characterized as a stable intermediate but lacks functional groups for targeted activity .
  • Pyrrolidine Derivative : Highlights the importance of tert-butyl esters in protecting carboxyl groups during synthesis but differs in core structure and application .

Preparation Methods

Step 1: Formation of Isoxazole Ring via 1,3-Dipolar Cycloaddition

  • A substituted benzaldehyde (e.g., 3-phenylbenzaldehyde) is reacted with hydroxylamine hydrochloride in a methanol/water solution with sodium carbonate to form the corresponding benzoxime.
  • The benzoxime is then treated with N-chlorosuccinimide under alkaline conditions to generate a nitrile oxide intermediate.
  • This intermediate undergoes an intramolecular 1,3-dipolar cycloaddition with a suitable alkyne (e.g., propargyl alcohol) to form the isoxazole ring bearing a hydroxymethyl substituent at the 5-position.

Step 2: Oxidation to Carboxylic Acid

  • The hydroxymethyl group at the 5-position is oxidized using Jones reagent (chromic acid) to yield the corresponding isoxazole-5-carboxylic acid derivative.

Step 3: Esterification to tert-Butyl Ester

  • The carboxylic acid is converted to the tert-butyl ester using standard esterification methods, such as reaction with tert-butanol in the presence of acid catalysts or via the acyl chloride intermediate.

This route is noted for its economic and practical advantages, including suitability for large-scale industrial production due to straightforward reaction conditions and high resource utilization.

Alternative Preparation via Alkyl Acylacetate Precursors

Another method involves the use of alkyl acylacetates as starting materials:

  • Alkyl acylacetates are suspended in methylene chloride with trialkylamine and reacted to form alkyl 3,5-disubstituted isoxazole-4-carboxylates.
  • The organic layer is washed, dried, and concentrated, followed by crystallization from lower alcohols such as ethanol.
  • Hydrolysis of the alkyl ester to the corresponding carboxylic acid salt is performed by refluxing with alkali metal hydroxides (e.g., potassium hydroxide) in a mixture of ethanol and water.
  • Subsequent re-esterification with tert-butanol or conversion to tert-butyl ester derivatives completes the synthesis.

Use of Phase Transfer Catalysts and Controlled Reaction Conditions

For esterification and other transformations, phase transfer catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) are employed to enhance reaction rates and yields in biphasic systems.

  • Reactions are typically conducted at temperatures ranging from 0 to 40 °C to avoid side reactions, with stirring to ensure efficient phase contact.
  • Buffer substances may be added to control pH and prevent hydrolysis of ester groups during oxidation or chlorination steps.

Preparation of Amino-Isoxazole Esters via Cyano-Butenoate Intermediates

A notable synthetic method for related 5-amino-3-substituted isoxazole esters involves:

  • Reaction of ethyl 2-cyano-3-ethoxy-2-butenoate with hydroxylamine generated in situ from hydroxylamine hydrochloride and sodium ethoxide.
  • This reaction proceeds at room temperature with high yields (up to 93%), though it requires stringent anhydrous conditions and careful temperature control during the initial phase.

Summary of Key Reaction Parameters and Yields

Step Reaction Type Conditions Yield / Notes Reference
1 Benzaldehyde + Hydroxylamine → Benzoxime Methanol/water, Na2CO3, room temp High yield, clean conversion
2 N-Chlorosuccinimide treatment + 1,3-dipolar cycloaddition Alkaline medium, room temp Efficient intramolecular cycloaddition
3 Oxidation with Jones reagent Acidic chromic acid, controlled temp Quantitative oxidation to acid
4 Esterification to tert-butyl ester tert-Butanol, acid catalyst or acyl chloride intermediate High purity, scalable
5 Hydrolysis of alkyl esters KOH or NaOH, ethanol/water reflux Complete conversion to carboxylic acid salt
6 Phase transfer catalysis Quaternary ammonium salts, 0–40 °C Improved yields, minimized side reactions
7 Cyano-butenoate route Hydroxylamine + sodium ethoxide, anhydrous, room temp Up to 93% yield, sensitive conditions

Research Findings and Practical Considerations

  • The 1,3-dipolar cycloaddition route is favored for its versatility and ease of introducing various substituents at the 3-phenyl position.
  • Hydroxylamine hydrochloride is the preferred nitrogen source, offering safer handling compared to free hydroxylamine.
  • Oxidation with Jones reagent is effective but requires careful control to prevent over-oxidation or degradation.
  • The tert-butyl ester group is typically introduced at the final stage to protect the carboxyl group during earlier transformations.
  • Phase transfer catalysts significantly enhance reaction efficiency in biphasic systems, allowing milder conditions and better product purity.
  • Alternative routes using cyano-butenoate intermediates provide high yields but demand stringent anhydrous and temperature-controlled environments, limiting scalability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester, and how is the tert-butyl ester group introduced?

  • Methodological Answer : The tert-butyl ester group is typically introduced via acid-catalyzed esterification of the corresponding carboxylic acid with tert-butanol. For example, analogous protocols (e.g., glycine tert-butyl ester synthesis) involve reacting the carboxylic acid with tert-butanol in the presence of a strong acid catalyst like H₂SO₄ or HCl . Characterization of intermediates and the final product should include NMR (¹H/¹³C) to confirm esterification and LC-MS/HPLC to verify purity. Adjust reaction conditions (e.g., temperature, stoichiometry) based on steric hindrance from the isoxazole-phenyl substituents.

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR spectroscopy to confirm the presence of the tert-butyl group (δ ~1.4 ppm for the nine equivalent protons) and the isoxazole ring protons (δ 6.5–8.5 ppm).
  • HPLC-MS to detect impurities or byproducts, especially unreacted starting materials or deprotected acids.
  • Elemental analysis to validate stoichiometry.
    • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., using ethanol/water) is recommended .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Refer to safety data sheets (SDS) of structurally similar tert-butyl esters (e.g., Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate). Key precautions include:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes .
  • Store in a cool, dry environment away from strong acids/bases to prevent premature deprotection .

Advanced Research Questions

Q. Under what acidic or basic conditions does the tert-butyl ester group undergo hydrolysis, and how can this be leveraged in multi-step syntheses?

  • Methodological Answer : The tert-butyl ester is stable under basic conditions but cleaved by strong acids (e.g., TFA, HCl in dioxane). For example, TFA (neat or in DCM) at 0–5°C selectively removes the tert-butyl group without degrading the isoxazole ring . To optimize deprotection:

  • Monitor reaction progress via TLC (disappearance of the ester spot).
  • Neutralize excess acid with a weak base (e.g., NaHCO₃) post-cleavage.
  • Use scavengers (e.g., triethylsilane) to quench carbocation byproducts .

Q. How does the steric and electronic environment of the isoxazole ring influence the reactivity of the tert-butyl ester in cross-coupling or cyclization reactions?

  • Methodological Answer : The phenyl and amino groups on the isoxazole ring create steric hindrance, potentially slowing nucleophilic attacks on the ester. Electronic effects (e.g., electron-withdrawing nature of the isoxazole) may stabilize the ester against hydrolysis but enhance reactivity in Pd-catalyzed couplings. Experimental approaches:

  • Compare reaction rates with less hindered analogs (e.g., 5-amino-isoxazole-4-carboxylic acid tert-butyl ester).
  • Use DFT calculations to map charge distribution and predict reactive sites .

Q. How can researchers resolve contradictions in reported deprotection conditions (e.g., varying acid strengths or temperatures)?

  • Methodological Answer : Systematically test conditions using a design-of-experiments (DoE) approach:

  • Variables : Acid type (TFA vs. HCl), concentration (neat vs. 20% v/v), temperature (0°C vs. RT), and reaction time.
  • Outputs : Yield of deprotected acid (via HPLC), byproduct formation (e.g., tert-butyl carbocation adducts).
  • Example : reports TFA at 5°C, while other studies use RT. A DoE would identify the optimal balance between efficiency and side reactions .

Q. What role does this compound play in synthesizing heterocyclic scaffolds (e.g., oxadiazoles or peptidomimetics)?

  • Methodological Answer : The tert-butyl ester acts as a protecting group for the carboxylic acid, enabling subsequent functionalization of the amino group or isoxazole ring. For instance:

  • Couple the amino group with Fmoc-protected amino acids for peptide-isoxazole hybrids .
  • Use the ester in Hantzsch-type reactions to generate pyrrole-3-carboxylic acid derivatives after in situ hydrolysis .
    • Post-deprotection, the free carboxylic acid can participate in cyclization or amidation reactions .

Data Analysis and Experimental Design

Q. How can researchers design stability studies to assess the compound’s shelf life under different storage conditions?

  • Methodological Answer :

  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months, analyzing degradation via HPLC every 2 weeks.
  • Identify degradation products : LC-MS can detect hydrolysis to 5-amino-3-phenyl-isoxazole-4-carboxylic acid or tert-butanol adducts.
  • Recommendation : Store at –20°C under inert atmosphere (argon) with desiccant to minimize moisture uptake .

Q. What strategies mitigate side reactions during the compound’s use in multi-component reactions?

  • Methodological Answer :

  • Protecting group compatibility : Avoid bases (e.g., DBU) that may deprotect the ester prematurely.
  • Sequential reaction design : Prioritize reactions at the amino group (e.g., acylation) before deprotecting the carboxylic acid.
  • Additive screening : Use scavengers (e.g., molecular sieves) to absorb byproducts like HBr in Hantzsch reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester
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5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester

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